Cas no 894009-02-0 (2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide)

2-{6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a pyridazine core linked to two distinct thiazole moieties via a sulfanylacetamide bridge. This structure imparts potential biological activity, particularly in medicinal chemistry applications, due to the presence of multiple pharmacophoric elements. The compound’s design allows for selective interactions with biological targets, making it a candidate for further investigation in drug discovery. Its synthetic versatility and modular architecture enable derivatization for structure-activity relationship studies. The inclusion of sulfur and nitrogen heteroatoms enhances binding affinity and metabolic stability, suggesting utility in developing novel therapeutic agents.
2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide structure
894009-02-0 structure
Product name:2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
CAS No:894009-02-0
MF:C15H15N5OS3
MW:377.507498025894
CID:5511850

2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
    • 2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
    • Inchi: 1S/C15H15N5OS3/c1-8-6-23-15(16-8)18-12(21)7-22-13-5-4-11(19-20-13)14-9(2)17-10(3)24-14/h4-6H,7H2,1-3H3,(H,16,18,21)
    • InChI Key: AQYZFLVDEPFCDM-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C)=CS1)(=O)CSC1=NN=C(C2SC(C)=NC=2C)C=C1

2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2006-0125-1mg
2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
894009-02-0 90%+
1mg
$54.0 2023-05-17

2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide Related Literature

Additional information on 2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Compound CAS No. 894009-02-0: 2-{6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

The compound with CAS No. 894009-02-0, known as 2-{6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and applications in drug design.

The molecular structure of this compound is characterized by the presence of two thiazole rings, a pyridazine moiety, and an acetamide group. The thiazole rings are substituted with methyl groups at specific positions, which contribute to the molecule's stability and reactivity. The pyridazine ring serves as a central scaffold, connecting the thiazole groups and the sulfanyl (sulfur-containing) linkage. This unique arrangement allows for extensive conjugation and electronic interactions within the molecule, making it an interesting candidate for studies in photochemistry and electrochemistry.

Recent research has highlighted the potential of this compound in the development of novel pharmaceutical agents. Its thiazole components have been associated with anti-inflammatory and antioxidant properties, while the pyridazine core has shown promise in targeting specific enzymes involved in metabolic disorders. Additionally, the acetamide group enhances the molecule's solubility and bioavailability, making it a strong candidate for drug delivery systems.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of microwave-assisted synthesis has been reported to significantly improve reaction yields and reduce synthesis time. Researchers have also explored green chemistry approaches to minimize environmental impact during its production.

From an applications perspective, this compound has shown potential in several areas. In materials science, its electronic properties make it a suitable candidate for organic semiconductors and light-emitting diodes (LEDs). In pharmacology, ongoing studies are investigating its role as a modulator of ion channels and receptors, which could lead to new treatments for neurological disorders such as epilepsy and chronic pain.

Moreover, computational studies using molecular docking techniques have revealed that this compound exhibits strong binding affinities to certain G-protein coupled receptors (GPCRs), suggesting its potential as a lead compound in drug discovery programs. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to further explore its therapeutic applications.

In conclusion, the compound with CAS No. 894009-02-0 represents a cutting-edge advancement in organic chemistry. Its unique structure combines functional groups with diverse biological activities, positioning it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this molecule is poised to make significant contributions to the fields of medicine and materials science.

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